

# Synthesis of Calcium levulinate dihydrate from levulinic acid and calcium hydroxide.

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# Synthesis of Calcium Levulinate Dihydrate: A Technical Guide

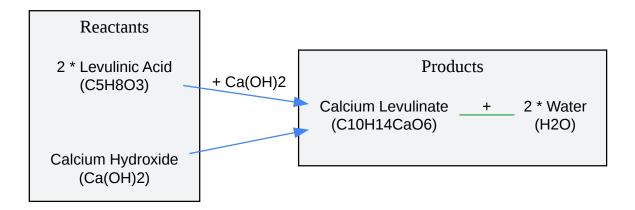
An in-depth guide for researchers and drug development professionals on the synthesis of **calcium levulinate dihydrate** from levulinic acid and calcium hydroxide, detailing experimental protocols, and key reaction parameters.

Calcium levulinate, a calcium salt of levulinic acid, is recognized for its high calcium content, excellent solubility, and suitability for various applications, including as a food fortifier and in pharmaceutical preparations such as tablets, capsules, and injections.[1][2][3][4] Its synthesis via the direct reaction of levulinic acid with calcium hydroxide is a straightforward and efficient method.[1][2][3][4][5] This technical guide provides a comprehensive overview of the synthesis process, purification, and characterization of **calcium levulinate dihydrate**.

## **Reaction Overview**

The fundamental reaction for the synthesis of calcium levulinate involves the neutralization of levulinic acid with calcium hydroxide to form the calcium salt, as depicted in the following reaction scheme.





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Caption: Reaction scheme for the synthesis of calcium levulinate.

## **Experimental Protocols**

Two primary methodologies for the synthesis of **calcium levulinate dihydrate** from levulinic acid and calcium hydroxide are detailed below. The first is a room temperature synthesis, and the second is a synthesis at elevated temperature.

## **Method 1: Room Temperature Synthesis**

This method involves the direct addition of levulinic acid to a suspension of calcium hydroxide at ambient temperature.

#### Materials:

- Levulinic Acid
- Calcium Hydroxide
- Deionized Water

### Procedure:

- Add a measured amount of calcium hydroxide to a reactor vessel.
- Add water and stir to dissolve the calcium hydroxide.



- Slowly add levulinic acid to the calcium hydroxide solution at room temperature (20-25 °C) while stirring.
- Monitor the pH of the reaction mixture, aiming for a final pH of 6.7-6.8 to ensure complete reaction.[1]
- Proceed with decolorization and filtration of the resulting solution.
- Induce crystallization by cooling the filtrate to a low temperature (0-5 °C).
- Collect the crystals by filtration, wash with water, and dry to obtain the final product.[5]

## **Method 2: High-Temperature Synthesis**

This protocol utilizes heat to ensure the complete dissolution and reaction of the starting materials, often resulting in high yields.

#### Materials:

- Levulinic Acid (1.160 g, 10.0 mmol)
- Calcium Hydroxide (0.370 g, 5.00 mmol)
- Deionized Water (200 mL)

#### Procedure:

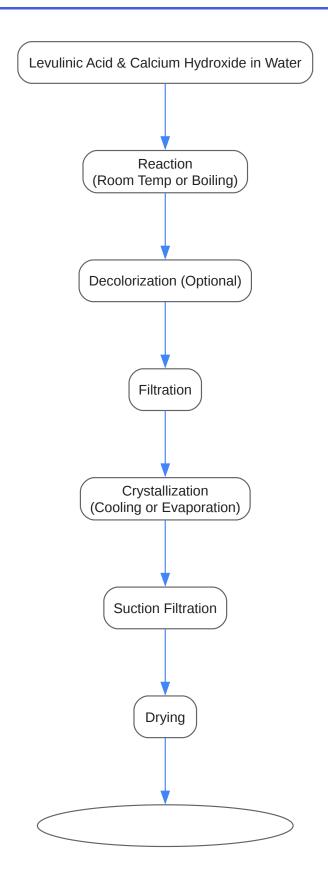
- Add levulinic acid to a suspension of calcium hydroxide in deionized water in a beaker.
- Heat the mixture to boiling while stirring with a magnetic stirrer until a clear solution is formed.
- Transfer the clear solution to an evaporating dish and allow it to crystallize at room temperature.
- Collect the product via suction filtration.
- Dry the collected crystals at 363 K (90 °C) for 24 hours to yield white, needle-shaped crystals of calcium levulinate dihydrate.[6]



# **Process Workflow**

The general workflow for the synthesis and purification of **calcium levulinate dihydrate** is illustrated below.





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Caption: General experimental workflow for calcium levulinate synthesis.



## **Data Presentation**

The following tables summarize the key quantitative data associated with the synthesis and properties of **calcium levulinate dihydrate**.

Parameter	Value	Reference
Reactant Quantities (Method 1)	78 g Calcium Hydroxide, 205 mL Levulinic Acid	[1]
Reactant Molar Ratio (Method 2)	2:1 (Levulinic Acid : Calcium Hydroxide)	[6]
Reaction Temperature (Method 1)	20-25 °C	[1][5]
Reaction Temperature (Method 2)	Boiling	[6]
Final pH	6.7-6.8	[1]
Crystallization Temperature	0-5 °C (Method 1)	[1][5]
Yield (Method 2)	95%	[6]
Table 1: Reaction Conditions and Yield		



Property	Value	Reference
Appearance	White or almost white, crystalline powder	[7]
Molecular Formula	C10H18CaO8 (Dihydrate)	[4]
Molecular Weight	306.32 g/mol (Dihydrate)	[7]
Solubility in Water	Freely soluble (>30% at 25 °C)	[2][3][7]
Solubility in Ethanol (96%)	Very slightly soluble	[7]
pH (1 in 10 solution)	7.0 - 8.5	[8]
Melting Range	119 - 125 °C	[8]
Loss on Drying	10.5% - 12.0%	[8]
Table 2: Physicochemical Properties of Calcium Levulinate Dihydrate		

# **Characterization and Quality Control**

The identity and purity of the synthesized **calcium levulinate dihydrate** can be confirmed through various analytical techniques as specified in pharmacopeial monographs.

#### Identification:

- Infrared Absorption Spectrophotometry: Comparison with a reference standard of calcium levulinate dihydrate.[7]
- Thin-Layer Chromatography (TLC): The principal spot in the chromatogram of the test solution should be similar in position, color, and size to that of the reference solution.[7]
- Test for Calcium: A 1 in 10 solution responds to standard tests for calcium.[8][9]
- lodoform Test: A precipitate of iodoform is produced upon the addition of iodine to an alkaline solution of the substance.[8][9]



- Purity Assessment:
  - Chloride, Sulfate, and Heavy Metals: Limits are specified in pharmacopeias.[8][9]
  - Reducing Sugars: No red precipitate should be formed immediately upon boiling with alkaline cupric tartrate solution after acid hydrolysis.[8][9]
  - Assay: The content of calcium levulinate is determined by titration with edetate disodium (EDTA).[8][9]

## Conclusion

The synthesis of **calcium levulinate dihydrate** from levulinic acid and calcium hydroxide is a robust and high-yielding process. The choice between room temperature and high-temperature synthesis may depend on the desired reaction time and energy expenditure. The resulting product is a highly soluble and bioavailable source of calcium, making it valuable for the pharmaceutical and food industries. Adherence to established analytical methods is crucial for ensuring the quality and purity of the final product for its intended applications.

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